molecular formula C10H20O2 B13575827 2-Methyl-4-(tetrahydro-2h-pyran-4-yl)butan-1-ol

2-Methyl-4-(tetrahydro-2h-pyran-4-yl)butan-1-ol

Cat. No.: B13575827
M. Wt: 172.26 g/mol
InChI Key: CLSJGDJBSFYXQB-UHFFFAOYSA-N
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Description

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-ol is an organic compound with the molecular formula C10H20O2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-ol typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method involves the reduction of tetrahydropyran-4-carboxylic acid esters using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C . The reaction mixture is then quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tetrahydropyran ring provides structural stability and can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-methyl-4-(oxan-4-yl)butan-1-ol

InChI

InChI=1S/C10H20O2/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-11H,2-8H2,1H3

InChI Key

CLSJGDJBSFYXQB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCOCC1)CO

Origin of Product

United States

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